Pentafluorophenyl pyridine-2-sulfonate
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMTSONVAJCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Aminolysis
Caddick et al. demonstrated that PFPS derivatives undergo efficient aminolysis under microwave irradiation, reducing reaction times from hours to minutes. While this method focuses on downstream applications, it highlights PFPS’s utility in rapid sulfonamide synthesis.
Use of Trichlorophenyl Chlorosulfate (TCPC)
Luzung et al. explored TCPC as a sulfonylating agent for heteroaryl zinc reagents. Though TCPC primarily forms trichlorophenyl sulfonates, Kristensen adapted this protocol for PFPS by substituting pentafluorophenol, achieving comparable yields.
Comparative Analysis of Sulfonate Esters
PFPS’s advantages over other sulfonate esters are evident in stability and reactivity studies (Table 1).
Table 1: Comparison of Sulfonate Esters
| Property | PFPS | TCP Sulfonate | Phenyl Sulfonate |
|---|---|---|---|
| Stability | >6 months | 3–4 months | 1–2 months |
| Reactivity with Amines | High | Moderate | Low |
| Purification Ease | Chromatography | Crystallization | Chromatography |
PFPS outperforms phenyl sulfonates in aqueous compatibility and reaction rates, making it ideal for biomedical applications.
Large-Scale Production and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl pyridine-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophiles, leading to substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Elimination-Addition Pathway: In reactions with amines, the compound follows an elimination-addition mechanism.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives.
Scientific Research Applications
Scientific Research Applications
PFPS is utilized in multiple scientific domains:
Organic Synthesis
PFPS serves as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable for synthesizing sulfonamide derivatives and other functionalized compounds.
Key Reactions:
- Nucleophilic Substitution: The electron-deficient nature of the pentafluorophenyl group facilitates nucleophilic attack, leading to diverse product formations.
- Elimination-Addition Mechanism: PFPS reacts with amines and thiols to form sulfonamide and thioether derivatives, respectively .
Material Science
In material science, PFPS is employed for surface modification and the preparation of functional materials. Its reactivity allows for the creation of coatings and materials with specific properties tailored for applications in electronics and sensors.
Bioconjugation
PFPS is increasingly used in bioconjugation processes, where it facilitates the covalent attachment of biomolecules to surfaces or other molecules. This application is critical in developing biosensors and drug delivery systems.
Mechanism of Action:
The mechanism involves nucleophilic aromatic substitution (SNAr), where nucleophiles displace fluorine atoms on the pentafluorophenyl ring, leading to stable covalent bonds with biomolecules .
Case Study 1: Synthesis of Heteroaryl Sulfonamides
A study demonstrated the use of PFPS in synthesizing heteroaryl sulfonamides from organozinc reagents, showcasing its utility in producing pharmaceutical intermediates with high yields .
Case Study 2: Crosslinking Applications
Research highlighted PFPS's role in crosslinking proteins through bioconjugation techniques, enhancing the stability and functionality of protein-based materials for therapeutic applications .
Mechanism of Action
The mechanism of action of pentafluorophenyl pyridine-2-sulfonate involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring of the pentafluorophenyl group is highly susceptible to nucleophilic attack, leading to the displacement of the fluorine atoms . This mechanism is facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and enhance the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Pentafluorophenyl Group: The electron-withdrawing pentafluorophenyl group in Pentafluorophenyl pyridine-2-sulfonate enhances its reactivity in substitution reactions compared to non-fluorinated analogues like methyl 4-(N-benzylacetamido)benzoate (1t) (67% yield). This group also facilitates π-stacking interactions with aromatic systems, as observed in heterometallic Au-Ag complexes, improving structural stability .
Limitations and Trade-offs
While this compound offers high reactivity, its fluorinated structure may complicate purification or limit solubility in non-polar solvents. In contrast, non-fluorinated derivatives like 1t exhibit better solubility but lower thermal resilience .
Biological Activity
Pentafluorophenyl pyridine-2-sulfonate (PFPS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
PFPS can be synthesized through a reaction involving pentafluorophenol and pyridine-2-sulfonyl chloride. The process typically requires a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction has been reported to yield PFPS in a good yield of approximately 76% under optimized conditions .
Antiviral Properties
Research has indicated that various sulfonate esters, including PFPS, exhibit antiviral activity. Specifically, compounds derived from PFPS have been evaluated for their efficacy against HIV-1. A collection of isoxazolidinyl PFPS sulfonate esters demonstrated anti-HIV-1 activity at micromolar concentrations, suggesting that PFPS could be a valuable lead compound for the development of antiviral agents .
Antitumor Activity
PFPS and related compounds have shown promise in antitumor applications. In vitro studies indicated that certain derivatives possess antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These findings highlight the potential of PFPS as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .
The biological mechanisms underlying the activity of PFPS are still being elucidated. However, it is hypothesized that the presence of the sulfonate group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and viral replication. The structural characteristics of PFPS may allow it to modulate enzyme activities or disrupt critical cellular processes, contributing to its observed biological effects.
Case Studies
- Antiviral Activity Study : A study conducted on various sulfonate esters derived from PFPS revealed significant inhibition of HIV-1 replication in cell culture models. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonate group could enhance antiviral potency .
- Antitumor Efficacy : In a recent investigation, PFPS derivatives were tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that PFPS may act as a potential chemotherapeutic agent .
Data Summary
| Property | Observation |
|---|---|
| Synthesis Yield | Approximately 76% |
| Antiviral Activity | Effective against HIV-1 at micromolar levels |
| Antitumor Activity | Significant antiproliferative effects on MCF-7 cells |
| IC50 Values | Low micromolar range for certain derivatives |
Q & A
Q. What are the common synthetic routes for preparing pentafluorophenyl pyridine-2-sulfonate?
this compound is typically synthesized via nucleophilic substitution reactions. For example, Kristensen et al. reported reacting pyridine-2-sulfonyl chloride with pentafluorophenol in the presence of triethylamine, yielding the product in 76% yield . Key considerations include solvent choice (e.g., dichloromethane or THF), temperature control (room temperature), and stoichiometric ratios to minimize side reactions.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- 19F NMR spectroscopy : Detects fluorine environments, confirming substitution patterns.
- ATR-FTIR : Identifies sulfonate ester stretches (~1350–1450 cm⁻¹) and aromatic C-F bonds.
- LC-MS : Validates molecular weight and purity.
- GPC : Assesses dispersity (e.g., ƉM = 1.26 reported for related pentafluorophenyl esters) .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a sulfonating agent for introducing pyridine-2-sulfonyl groups. It is widely used in peptide chemistry to activate carboxylic acids for conjugation, particularly in synthesizing fatty acid-antisense oligonucleotide (ASO) conjugates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in this compound-based conjugations?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- pH control : Sodium tetraborate buffer (pH 8.5) improves nucleophilic attack efficiency.
- Reaction time : 5–18 hours at room temperature balances conversion and side-product formation .
- Purification : Reverse-phase HPLC effectively isolates conjugates (>85% purity) .
Q. What strategies address discrepancies in reported stability data for pentafluorophenyl esters under varying storage conditions?
Contradictions arise from moisture sensitivity and temperature fluctuations.
| Storage Condition | Observed Stability | Source |
|---|---|---|
| -20°C, anhydrous | >6 months | |
| Room temperature, humid | Decomposition in 48 hours | |
| Mitigation includes using desiccants and inert atmospheres. |
Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence reactivity in sulfonate ester derivatives?
The pentafluorophenyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution. However, over-stabilization can reduce reactivity in polar solvents, necessitating base additives (e.g., triethylamine) to deprotonate nucleophiles .
Q. What are the challenges in scaling up this compound synthesis, and how can they be resolved?
- Side reactions : Competing hydrolysis under humid conditions.
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
- Safety : Handle pentafluorophenol (toxic) with closed-system reactors .
Methodological Guidance
Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound in aqueous media?
- Controlled hydrolysis : Monitor degradation via 19F NMR in D2O at pH 2–12.
- Kinetic analysis : Plot pseudo-first-order rate constants (kobs) to identify pH-dependent stability .
Q. What computational tools aid in predicting the reactivity of this compound with nucleophiles?
DFT calculations (e.g., Gaussian or ORCA) model transition states and charge distribution. For example, Fukui indices predict nucleophilic attack sites on the sulfonate group .
Data Interpretation and Contradictions
Q. How can conflicting reports on the reactivity of this compound with organometallic reagents be reconciled?
Kristensen et al. achieved 76% yield with Grignard reagents, while Luzung et al. reported <10% yield for lithiated pyridines. This discrepancy arises from the stronger basicity of organolithiums, which promote side reactions. Mitigation involves lowering reaction temperatures (−78°C) and using milder nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
